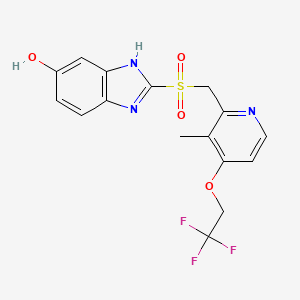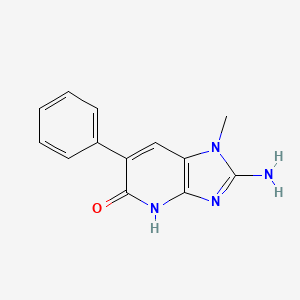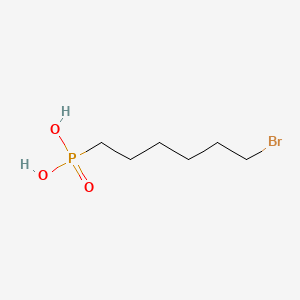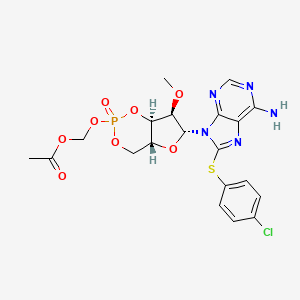
ABBV-3221
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ABBV-3221 is a novel compound developed as a corrector for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This compound is particularly significant in the treatment of cystic fibrosis, a genetic disorder that affects multiple organs, primarily the lungs and pancreas. This compound is designed to enhance the functionality of the CFTR protein, thereby improving the regulation of chloride and bicarbonate ions across epithelial cell membranes .
Applications De Recherche Scientifique
ABBV-3221 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enantioselective cycloaddition reactions and the development of new synthetic methodologies.
Biology: Investigated for its role in correcting CFTR protein dysfunction in cystic fibrosis, providing insights into the molecular mechanisms of the disease.
Medicine: Explored as a potential therapeutic agent for cystic fibrosis, particularly in combination with other CFTR modulators to enhance clinical efficacy.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound for quality control in drug manufacturing .
Mécanisme D'action
ABBV-3221 enhances channel activity by increasing pore opening whilst the channel’s two nucleotide-binding domains are dimerized . In vitro, the addition of this compound to the combination of ABBV-2222 and GLPG1837 increased the CFTR current with an EC 50 of 105 nM, and increased the maximum response by almost six-fold, compared to the double ABBV-2222/GLPG1837 combination .
Orientations Futures
The future directions for ABBV-3221 are likely to involve further clinical trials and development. The compound is part of a new generation of CFTR modulators that are transforming patients’ lives with short- and long-term improvements in clinical outcomes . Recent insights into the CFTR structure will be useful for the rational design of next-generation modulator drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ABBV-3221 involves the development of an enantioselective [3+2] cycloaddition to create the pyrrolidine core of the compound. This process is carried out on a multi-kilogram scale, ensuring the production of sufficient quantities for clinical and industrial applications. The reaction conditions typically involve the use of a copper(I) triflate-toluene complex as a catalyst, with imine and nitro olefin as reactants. The reaction is conducted at approximately 14°C with stirring by an orbital shaker .
Industrial Production Methods
Industrial production of this compound follows the same synthetic route but is scaled up to meet the demands of clinical trials and potential market release. The process involves rigorous quality control measures to ensure the purity and efficacy of the compound. High-throughput screening and optimization of reaction conditions are employed to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
ABBV-3221 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products, including halogenated compounds or substituted aromatic rings .
Comparaison Avec Des Composés Similaires
Similar Compounds
ABBV-2222: Another CFTR corrector that works synergistically with ABBV-3221 to enhance CFTR function.
GLPG1837: A CFTR potentiator that increases the activity of the CFTR protein when used in combination with correctors like this compound.
VX-770 (Ivacaftor): A CFTR potentiator that enhances the gating function of the CFTR protein, used in combination with correctors for treating cystic fibrosis
Uniqueness of this compound
This compound is unique in its ability to significantly enhance CFTR function when used in combination with other modulators. Its specific mechanism of action, involving the enhancement of chloride channel opening, sets it apart from other CFTR correctors and potentiators. This makes this compound a valuable addition to the arsenal of therapeutic agents for cystic fibrosis .
Propriétés
Numéro CAS |
2222264-64-2 |
|---|---|
Formule moléculaire |
C30H37F3N2O6 |
Poids moléculaire |
578.6292 |
Nom IUPAC |
(2S,3R,4S,5S)-3-(tert-butyl)-4-((2-methoxy-5-(trifluoromethyl)pyridin-3-yl)methoxy)-1-((S)-tetrahydro-2H-pyran-2-carbonyl)-5-(o-tolyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C30H37F3N2O6/c1-17-10-6-7-11-20(17)23-25(41-16-18-14-19(30(31,32)33)15-34-26(18)39-5)22(29(2,3)4)24(28(37)38)35(23)27(36)21-12-8-9-13-40-21/h6-7,10-11,14-15,21-25H,8-9,12-13,16H2,1-5H3,(H,37,38)/t21-,22+,23-,24-,25-/m0/s1 |
Clé InChI |
YFEYDNAKCSOOOG-YCXOGWGTSA-N |
SMILES |
O=C([C@H]1N(C([C@@H]2CCCCO2)=O)[C@@H](C3=CC=CC=C3C)[C@@H](OCC4=CC(C(F)(F)F)=CN=C4OC)[C@@H]1C(C)(C)C)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GLPG-3221; GLPG 3221; GLPG\3221; ABBV-3221; ABBV 3221; ABBV\3221; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride](/img/structure/B605007.png)
![(3R,6S,9S,12E,16S)-9-(4-Aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentaazacycloeicos-12-ene-16-carboxamide](/img/structure/B605010.png)






